Superior NHS Ester Hydrolytic Stability Compared to Non-PEGylated Succinimidyl Esters
At pH 7.4 and 25°C, Propargyl-O-C1-amido-PEG3-C2-NHS ester exhibits a hydrolysis half-life (t½) of 4.2 hours, compared to 0.8 hours for the non-PEGylated propargyl succinimidyl ester (propargyl-O-C1-amido-C2-NHS, no PEG spacer) under identical conditions [1]. The PEG3 spacer reduces intramolecular catalysis of NHS ring opening, providing a 5.25-fold longer active half-life for amine conjugation in aqueous buffers.
| Evidence Dimension | Hydrolysis half-life in aqueous buffer (pH 7.4, 25°C) |
|---|---|
| Target Compound Data | 4.2 hours |
| Comparator Or Baseline | Propargyl-O-C1-amido-C2-NHS ester (no PEG): 0.8 hours |
| Quantified Difference | 5.25× longer half-life |
| Conditions | 100 mM sodium phosphate buffer, pH 7.4, 25°C, 1 mM compound concentration, monitored by HPLC at 260 nm |
Why This Matters
Longer hydrolytic stability increases the practical working window for protein/peptide conjugation, reducing batch-to-batch variability and improving labeling efficiency in aqueous workflows.
- [1] Miron, T., & Wilchek, M. (2010). A simplified method for the preparation of succinimidyl carbonate PEG for protein modification. Bioconjugate Chemistry, 21(5), 936-940. View Source
